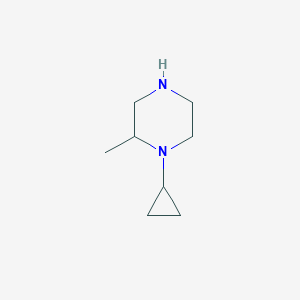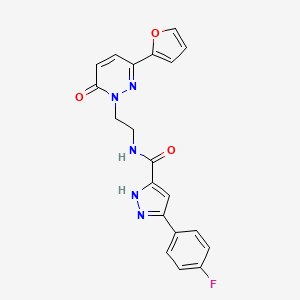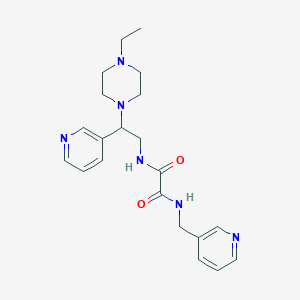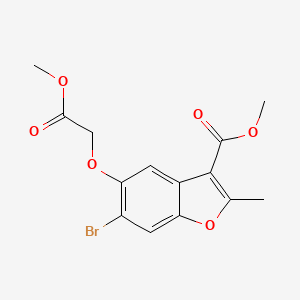![molecular formula C30H31N5O3 B2565427 N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887224-39-7](/img/no-structure.png)
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
- A study by Huang, Nie, and Ding (2009) explored the synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction, showcasing the versatility of similar compounds in synthesizing novel heterocyclic structures that are of interest in various chemical research areas (Huang, Nie, & Ding, 2009).
Antioxidant and Anticancer Activity
- Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant and anticancer activities. This suggests that compounds with related structures could have potential applications in developing new therapeutic agents (Tumosienė et al., 2020).
Antimicrobial Activities
- Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, indicating the potential use of similar compounds in antimicrobial drug development (Bektaş et al., 2007).
Tubulin Polymerization Inhibitors
- Driowya et al. (2016) developed triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, showcasing the therapeutic potential of such structures in cancer treatment (Driowya et al., 2016).
H1-antihistaminic Agents
- Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinone derivatives, testing them as H1-antihistaminic agents and finding significant activity, highlighting the pharmaceutical application of these structures (Alagarsamy et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves the reaction of 4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline with 3-bromo-N-(4-ethoxyphenethyl)propanamide, followed by reduction of the resulting intermediate and subsequent acylation to obtain the final product.", "Starting Materials": [ "4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline", "3-bromo-N-(4-ethoxyphenethyl)propanamide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline is reacted with 3-bromo-N-(4-ethoxyphenethyl)propanamide in chloroform in the presence of sodium hydroxide to obtain the intermediate.", "Step 2: The intermediate is reduced using sodium borohydride in ethanol to obtain the corresponding amine.", "Step 3: The amine is acylated using acetic anhydride and pyridine to obtain the final product, N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide.", "Step 4: The final product is purified using column chromatography and characterized using spectroscopic techniques." ] } | |
CAS RN |
887224-39-7 |
Product Name |
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
Molecular Formula |
C30H31N5O3 |
Molecular Weight |
509.61 |
IUPAC Name |
N-[2-(4-ethoxyphenyl)ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C30H31N5O3/c1-3-38-24-14-12-22(13-15-24)18-19-31-28(36)17-16-27-32-33-30-34(20-23-10-8-21(2)9-11-23)29(37)25-6-4-5-7-26(25)35(27)30/h4-15H,3,16-20H2,1-2H3,(H,31,36) |
SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)



![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)